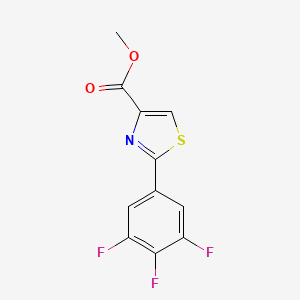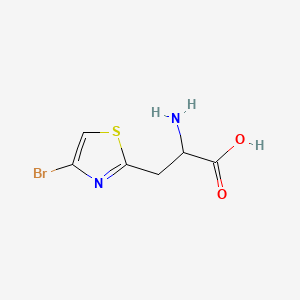![molecular formula C12H8FN3 B13686528 6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridyl group in its structure enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as iodine . The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position .
科学的研究の応用
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antituberculosis agent.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the fluorine and pyridyl groups.
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Similar structure but lacks the fluorine atom.
6-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine: Chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective compound in various biological assays compared to its analogs .
特性
分子式 |
C12H8FN3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
6-fluoro-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8FN3/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H |
InChIキー |
UTHOAJSVGCKULS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)




![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)

